But-3-enyl-(chloromethyl)-dimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33558-80-4 |
|---|---|
Molecular Formula |
C7H15ClSi |
Molecular Weight |
162.73 g/mol |
IUPAC Name |
but-3-enyl-(chloromethyl)-dimethylsilane |
InChI |
InChI=1S/C7H15ClSi/c1-4-5-6-9(2,3)7-8/h4H,1,5-7H2,2-3H3 |
InChI Key |
LWFUCPVQVHMPIG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC=C)CCl |
Origin of Product |
United States |
Reactivity and Transformations of But 3 Enyl Chloromethyl Dimethylsilane
Chemical Transformations at the Silicon Center
The silicon center in But-3-enyl-(chloromethyl)-dimethylsilane is electrophilic and susceptible to attack by nucleophiles. The primary mode of reaction at this center involves the displacement of the chloride ion from the chloromethyl group.
The silicon-chlorine bond in the chloromethyl group is highly susceptible to nucleophilic attack, providing a convenient route for the introduction of various functional groups. This reactivity is a cornerstone of organosilane chemistry, enabling the formation of stable silicon-heteroatom bonds.
Nucleophilic substitution reactions with oxygen, nitrogen, and sulfur nucleophiles are fundamental transformations of this compound. These reactions typically proceed readily to afford the corresponding silyl ethers, silyl amines, and silyl thioethers.
The reaction with alcohols or alkoxides leads to the formation of a silicon-oxygen bond. Similarly, primary and secondary amines react to form silicon-nitrogen bonds, yielding silylamines. Thiols and thiolates serve as effective nucleophiles for the formation of silicon-sulfur bonds. The general scheme for these reactions can be represented as follows:
Si-O Bond Formation: R-OH + this compound → But-3-enyl-(alkoxymethyl)-dimethylsilane + HCl
Si-N Bond Formation: R₂NH + this compound → But-3-enyl-(dialkylaminomethyl)-dimethylsilane + HCl
Si-S Bond Formation: R-SH + this compound → But-3-enyl-(alkylthiomethyl)-dimethylsilane + HCl
These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Table 1: Nucleophilic Displacement Reactions of this compound
| Nucleophile | Reagent Example | Product Type |
| Oxygen | Ethanol | Silyl Ether |
| Nitrogen | Diethylamine | Silylamine |
| Sulfur | Ethanethiol | Silyl Thioether |
The presence of the but-3-enyl group in proximity to the reactive silicon center allows for intramolecular cyclization reactions, leading to the formation of various silaheterocycles. These reactions are often promoted by the introduction of a suitable functional group on the butenyl chain that can act as an internal nucleophile.
Following the initial nucleophilic substitution at the silicon center, subsequent intramolecular reactions involving the butenyl group can lead to the formation of five-membered silaheterocyclic rings. For instance, if the incoming nucleophile contains a reactive site that can interact with the double bond, cyclization can be induced.
A common strategy involves the initial reaction with a bifunctional nucleophile. For example, reaction with an amino alcohol, followed by an intramolecular hydrosilylation or a related cyclization process, can yield complex heterocyclic systems.
Specifically, the formation of azasilolidines can be envisaged by reacting this compound with a primary amine to form a secondary amine, which can then undergo an intramolecular reaction with the butenyl group. Similarly, the synthesis of oxasilolanes can be achieved through reaction with a diol, where one hydroxyl group displaces the chloride and the other participates in a subsequent cyclization with the butenyl moiety.
While less common, ring expansion of the initially formed silaheterocycles is a potential subsequent transformation. These mechanisms often involve the cleavage of a bond within the ring followed by rearrangement and re-closure to form a larger ring system. Such reactions are typically driven by the relief of ring strain or by the formation of a more thermodynamically stable product. The specific conditions and the nature of the substituents on the silicon atom and the ring play a crucial role in determining the feasibility and outcome of these ring expansion reactions.
Intramolecular Cyclization Pathways Involving Silicon
Functionalization of the But-3-enyl Group
The terminal double bond of the but-3-enyl group provides a second reactive handle for the functionalization of this compound. A variety of well-established alkene transformations can be applied to this moiety, allowing for the introduction of a wide range of functional groups.
Common functionalization strategies include:
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), converts the double bond into an epoxide. This epoxide can then be opened by various nucleophiles to introduce diverse functionalities.
Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. This transformation provides a route to introduce a hydroxyl group at the terminal position of the side chain.
Hydrosilylation: The addition of a silicon-hydride bond across the double bond, typically catalyzed by a transition metal complex, can be used to introduce another silyl group into the molecule. This can be an intramolecular reaction if a Si-H bond is present in the molecule or an intermolecular reaction with another silane (B1218182).
Thiol-Ene Reaction: The radical-mediated addition of a thiol across the double bond is an efficient method for introducing sulfur-containing functional groups.
Table 2: Functionalization Reactions of the But-3-enyl Group
| Reaction | Reagents | Functional Group Introduced |
| Epoxidation | mCPBA | Epoxide |
| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | Primary Alcohol |
| Hydrosilylation | HSiR₃, Catalyst | Silyl Group |
| Thiol-Ene Reaction | RSH, Radical Initiator | Thioether |
Olefinic Transformations: Hydrosilylation Reactions
Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double bond. While intermolecular hydrosilylation of this compound with another silane is possible, intramolecular hydrosilylation is a particularly relevant transformation for this molecule, leading to the formation of a cyclic silane. This type of reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum, rhodium, or iridium.
The intramolecular hydrosilylation of a related compound, allyldimethylsilane, yields a five-membered ring, 1,1-dimethylsilacyclopentane. Similarly, the but-3-enyl chain in this compound would be expected to undergo intramolecular hydrosilylation, though requiring the presence of a Si-H moiety, which is not present in the parent molecule. A precursor molecule, But-3-enyl-(hydrido)-dimethylsilane, would be necessary for such a transformation. The reaction generally proceeds via an anti-Markovnikov addition, with the silicon atom attaching to the terminal carbon of the double bond.
Radical-initiated hydrosilylation is an alternative to transition metal catalysis. Using radical initiators like triethylborane, a silane can add across the double bond of an alkene. organic-chemistry.org For instance, trichlorosilane undergoes efficient radical hydrosilylation with various terminal alkenes. organic-chemistry.org This process also typically results in the anti-Markovnikov product. organic-chemistry.org
Table 1: Representative Hydrosilylation Reaction This table presents a hypothetical reaction based on known hydrosilylation chemistry, as specific data for this compound is not available.
| Reactant | Catalyst/Initiator | Product |
|---|---|---|
| But-3-enyl-(hydrido)-dimethylsilane | Platinum catalyst (e.g., Karstedt's catalyst) | (1,1-Dimethylsilacyclopentan-2-yl)methyl chloride |
Electrophilic Additions to the Alkene Moiety
The terminal double bond of this compound is susceptible to electrophilic attack. The addition of electrophiles to alkenylsilanes is influenced by the silicon atom, which can stabilize a developing positive charge on the carbon atom beta to it through hyperconjugation. wikipedia.org This is known as the β-silicon effect.
In the case of this compound, the silicon is at the δ-position relative to the double bond, so the electronic influence on the initial electrophilic attack is minimal compared to vinyl or allylsilanes. Therefore, the reactivity is expected to be similar to that of a typical terminal alkene.
Reaction with hydrogen halides (HX), such as HBr or HCl, is expected to proceed via a carbocation intermediate. libretexts.orglibretexts.org According to Markovnikov's rule, the hydrogen atom will add to the terminal carbon (C4 of the butenyl chain), and the halide will add to the more substituted carbon (C3), forming a secondary halide. libretexts.org
General Reaction Scheme: CH₂=CH-CH₂-CH₂-Si(CH₃)₂-CH₂Cl + H-X → CH₃-CH(X)-CH₂-CH₂-Si(CH₃)₂-CH₂Cl
Table 2: Expected Products of Electrophilic Addition
| Electrophilic Reagent | Expected Major Product |
|---|---|
| Hydrogen Bromide (HBr) | (4-Bromobutyl)-(chloromethyl)-dimethylsilane |
| Hydrogen Chloride (HCl) | (4-Chlorobutyl)-(chloromethyl)-dimethylsilane |
Radical Reactions Involving the Alkene
The alkene moiety can also participate in radical addition reactions. These reactions are typically initiated by light, heat, or a radical initiator and proceed via a free-radical chain mechanism. The addition of radicals to alkenylsilanes has been studied, and the reactivity is influenced by the stability of the intermediate radical.
For example, the addition of a trichloromethyl radical (•CCl₃), generated from carbon tetrachloride, to allylsilanes is a known process. Similarly, this compound would be expected to react with radical species. The radical adds to the terminal carbon of the double bond to generate a more stable secondary radical at the C3 position. This intermediate then abstracts an atom from a donor molecule to complete the addition reaction. This typically results in an anti-Markovnikov addition product.
Table 3: Representative Radical Addition Reaction
| Radical Source | Initiator | Expected Product |
|---|---|---|
| Carbon Tetrachloride (CCl₄) | AIBN (Azobisisobutyronitrile) | (Chloromethyl)-[4,5,5,5-tetrachloropentyl]-dimethylsilane |
| Thiophenol (PhSH) | AIBN | (Chloromethyl)-dimethyl-[4-(phenylthio)butyl]silane |
Transition Metal-Catalyzed Functionalizations of the Alkene Moiety
Transition metal catalysts, particularly those based on palladium, enable a wide array of transformations on alkenes.
While direct allylic oxidation of the but-3-enyl group is possible, it can be challenging to control the regioselectivity. Transition metal-catalyzed methods offer powerful alternatives for introducing functionality at the allylic position (the CH₂ group adjacent to the double bond). However, for a terminal alkene like the one in this compound, reactions often favor functionalization at the terminal positions of the double bond rather than the allylic position. More complex, directed reactions would be needed to achieve selective allylic oxidation.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org The terminal alkene of this compound can serve as the alkene component in a Heck reaction. In this reaction, an aryl or vinyl halide is coupled to one of the carbons of the double bond, displacing a hydrogen atom. With terminal alkenes, the substitution typically occurs at the terminal carbon atom with high selectivity for the (E)-isomer of the product. organic-chemistry.org
Heck Reaction Example: Ar-X + CH₂=CH-CH₂-CH₂-Si(CH₃)₂-CH₂Cl --(Pd catalyst, base)--> Ar-CH=CH-CH₂-CH₂-Si(CH₃)₂-CH₂Cl
Table 4: Representative Heck Cross-Coupling Reaction
| Aryl Halide | Catalyst | Base | Expected Product |
|---|---|---|---|
| Iodobenzene | Pd(OAc)₂ / PPh₃ | Triethylamine (Et₃N) | (E)-(Chloromethyl)-dimethyl-(4-phenylbut-3-enyl)silane |
Reactivity of the Chloromethyl Substituent
The chloromethyl group attached to the silicon atom provides a reactive site for nucleophilic substitution. The silicon atom can influence the reactivity of this group. The C-Cl bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles.
However, nucleophilic substitution at a carbon adjacent to a silicon atom can be slower than for a typical primary alkyl chloride. This reduced reactivity can be attributed in part to steric hindrance from the adjacent dimethylsilyl group and electronic effects. stackexchange.com Despite this, the chloromethyl group can react with a variety of strong nucleophiles to displace the chloride ion. Such reactions are fundamental for introducing a wide range of functional groups onto the silicon atom.
Table 5: Examples of Nucleophilic Substitution at the Chloromethyl Group
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Iodide | Sodium Iodide (NaI) | But-3-enyl-(iodomethyl)-dimethylsilane |
| Cyanide | Sodium Cyanide (NaCN) | (But-3-enyl-dimethyl-silyl)-acetonitrile |
| Thiolate | Sodium thiophenoxide (NaSPh) | But-3-enyl-dimethyl-(phenylthiomethyl)-silane |
| Azide | Sodium Azide (NaN₃) | (Azidomethyl)-but-3-enyl-dimethylsilane |
Derivatization via Nucleophilic Substitution of the Chloride
The primary mode of derivatization for this compound involves the nucleophilic substitution of the chloride atom on the chloromethyl group. This reaction pathway allows for the introduction of a variety of functional groups, leading to a diverse array of substituted silanes. While specific literature on this compound is limited, the reactivity of the chloromethyl group attached to a silicon atom is well-established, undergoing facile substitution with a range of nucleophiles.
Common nucleophiles employed in such reactions include azides, cyanides, and amines, leading to the corresponding azidomethyl, cyanomethyl, and aminomethyl derivatives, respectively. The general scheme for these reactions can be represented as follows:
General Reaction Scheme:
Where Nu- represents a nucleophile.
Based on analogous reactions with similar (chloromethyl)silanes, the conditions for these transformations can be inferred. For instance, the reaction with sodium azide is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding azidomethylsilane. Similarly, substitution with sodium or potassium cyanide, often in an alcoholic solvent, would produce the cyanomethylsilane. Reactions with amines can lead to primary, secondary, tertiary, or even quaternary ammonium (B1175870) salts depending on the stoichiometry and the nature of the amine used.
Interactive Data Table: Predicted Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent | Product | Predicted Reaction Conditions |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | But-3-enyl-(azidomethyl)-dimethylsilane | Polar aprotic solvent (e.g., DMF), room temperature to moderate heating |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | But-3-enyl-(cyanomethyl)-dimethylsilane | Ethanolic solution, heating under reflux |
| Ammonia (NH₃) | Excess Ammonia | (Aminomethyl)-but-3-enyl-dimethylsilane | Alcoholic solution, sealed vessel, heating |
| Primary Amine (RNH₂) | RNH₂ | But-3-enyl-(N-alkylaminomethyl)-dimethylsilane | Aprotic solvent, with or without a non-nucleophilic base |
| Secondary Amine (R₂NH) | R₂NH | But-3-enyl-(N,N-dialkylaminomethyl)-dimethylsilane | Aprotic solvent, with or without a non-nucleophilic base |
Note: The data in this table is predictive and based on the known reactivity of similar organosilanes. Specific yields and optimal conditions would require experimental verification.
Generation and Reactivity of Silicon-Stabilized Carbenoids
The chloromethyl group in this compound also provides a handle for the generation of a silicon-stabilized carbenoid. Treatment of α-chloroorganosilanes with strong, non-nucleophilic bases can lead to the formation of these reactive intermediates.
The generation of the carbenoid would typically involve the use of a strong base like an organolithium reagent (e.g., n-butyllithium) at low temperatures. The resulting carbenoid is a nucleophilic species stabilized by the adjacent silicon atom through σ-π conjugation.
Hypothetical Reaction Scheme for Carbenoid Generation and Insertion:
Carbenoid Generation:
Insertion into an Organometallic Bond (e.g., M-Cl):
The insertion of the silicon-stabilized carbene into a metal-ligand bond would result in the formation of a new organometallic species with a silicon-containing substituent. The success and efficiency of such a reaction would depend on several factors, including the nature of the metal, the other ligands on the metal center, and the reaction conditions.
Interactive Data Table: Potential Insertion Reactions of the Derived Silicon-Stabilized Carbenoid
| Organometallic Substrate (M-X) | Metal (M) | Ligand (X) | Potential Product Structure |
| TiCl₄ | Titanium | Cl | (CH₂=CH(CH₂)₂)(CH₃)₂SiCH(Cl)TiCl₃ |
| Cp₂ZrCl₂ | Zirconium | Cl | Cp₂Zr(Cl)(CH(Cl)Si(CH₃)₂(CH₂)₂CH=CH₂) |
| R₃SnCl | Tin | Cl | R₃SnCH(Cl)Si(CH₃)₂(CH₂)₂CH=CH₂ |
Note: This table presents hypothetical insertion reactions based on the known reactivity of silicon-stabilized carbenoids with organometallic compounds. The feasibility and outcome of these reactions would require experimental investigation.
Synergistic Reactivity in Polyfunctional Organosilanes
The presence of both a butenyl and a chloromethyl group on the same silicon atom in this compound opens up the possibility of synergistic reactivity, where both functional groups participate in a concerted or sequential manner. This could lead to intramolecular cyclization reactions or serve as a bifunctional building block in polymerization or materials science applications.
For example, under certain conditions, intramolecular reactions could be envisioned. One hypothetical pathway could involve the generation of a reactive species at the chloromethyl position that subsequently reacts with the butenyl double bond. For instance, the formation of a radical at the chloromethyl carbon could potentially lead to an intramolecular radical cyclization, forming a five-membered ring containing the silicon atom.
Alternatively, the two functional groups could react independently in a controlled sequence. For instance, the chloromethyl group could be used to anchor the molecule to a substrate or another molecule via nucleophilic substitution, while the butenyl group remains available for subsequent transformations such as hydrosilylation, hydroboration-oxidation, or polymerization.
While detailed research findings specifically outlining the synergistic reactivity of this compound are scarce, the principles of organosilicon chemistry suggest that this polyfunctional molecule holds significant potential for the synthesis of complex structures and functional materials. Further research is warranted to explore and exploit the unique reactivity arising from the interplay of its butenyl and chloromethyl functionalities.
Advanced Applications in Organic Synthesis and Materials Science
Application as a Strategic Synthetic Intermediate
The presence of two distinct reactive sites in but-3-enyl-(chloromethyl)-dimethylsilane makes it a valuable building block in organic synthesis. The chloromethyl group can undergo nucleophilic substitution reactions, while the butenyl group can participate in various addition and polymerization reactions. This orthogonality allows for sequential and controlled functionalization, providing access to a wide array of complex organosilicon compounds.
Precursor for Chiral Organosilicon Reagents and Auxiliaries
The synthesis of chiral organosilicon compounds is of significant interest due to their potential applications in asymmetric synthesis and as chiral auxiliaries. chemistryviews.org this compound can serve as a versatile precursor for the generation of such chiral molecules. The introduction of chirality can be achieved through several synthetic strategies that selectively target either the chloromethyl or the butenyl group.
One potential approach involves the asymmetric hydrosilylation of the butenyl double bond. Transition metal catalysts bearing chiral ligands can facilitate the addition of a hydrosilane to the double bond in an enantioselective manner, thereby creating a chiral center. rsc.org The resulting product would be a chiral organosilane with a functional handle derived from the original chloromethyl group, which can be further elaborated.
Alternatively, the chloromethyl group can be targeted for nucleophilic substitution with a chiral nucleophile. This reaction would attach a chiral moiety to the silicon atom, rendering the entire molecule chiral. The butenyl group would remain available for subsequent transformations, allowing for the synthesis of more complex chiral organosilicon reagents. While specific examples utilizing this compound are not extensively documented in publicly available literature, the fundamental reactivity of its functional groups provides a clear pathway for the synthesis of chiral organosilicon compounds.
Table 1: Potential Strategies for the Synthesis of Chiral Organosilicon Reagents from this compound
| Strategy | Reactive Site | Transformation | Potential Chiral Catalyst/Reagent |
| Asymmetric Hydrosilylation | But-3-enyl group | Enantioselective addition of a hydrosilane | Chiral transition metal complexes (e.g., Rh, Ir, Pd with chiral phosphine (B1218219) ligands) |
| Nucleophilic Substitution | Chloromethyl group | Substitution with a chiral nucleophile | Chiral amines, alcohols, or their corresponding metal salts |
Contributions to Stereoselective Synthesis
This compound and its derivatives can play a role in stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. The butenyl group, in particular, can participate in reactions where new stereocenters are formed with a high degree of selectivity.
For instance, allylsilanes are known to react with electrophiles, such as aldehydes and ketones, in the presence of a Lewis acid to form homoallylic alcohols. When a chiral Lewis acid or a chiral auxiliary is employed, this reaction can proceed with high diastereoselectivity and/or enantioselectivity. The butenyl group of this compound can function as an allylmetal-type reagent in such transformations. The specific stereochemical outcome of these reactions is influenced by factors such as the nature of the electrophile, the Lewis acid, and the solvent.
Furthermore, the silicon atom can influence the stereochemical course of reactions at adjacent carbon atoms. This "silicon effect" can be exploited to direct the formation of specific stereoisomers. While detailed studies on the direct application of this compound in stereoselective synthesis are limited, the known reactivity patterns of similar functionalized allylsilanes suggest its potential utility in this area. acs.org
Role in Polymer and Material Development
The dual functionality of this compound makes it a highly valuable monomer for the synthesis of advanced organosilicon polymers and materials. The butenyl group provides a polymerizable unit, while the chloromethyl group can serve as a site for post-polymerization modification or as an initiation site for other polymerization techniques.
Monomer in Organosilicon Polymer Synthesis
This compound can be polymerized through various mechanisms, leading to the formation of functional polysiloxanes. The butenyl group can undergo polymerization reactions such as hydrosilylation polymerization or ring-opening metathesis polymerization (ROMP). researchgate.net
In hydrosilylation polymerization, the butenyl group can react with a di- or multifunctional hydrosilane in the presence of a platinum catalyst to form a polysiloxane backbone. The chloromethyl groups would then be present as pendant functionalities along the polymer chain, available for further chemical modification.
Block copolymers are a class of polymers composed of two or more different polymer chains linked together. They can self-assemble into a variety of ordered nanostructures, making them useful in a wide range of applications. The chloromethyl group of this compound provides a strategic handle for the synthesis of block copolymers.
One effective strategy is to use the chloromethyl group as an initiator for Atom Transfer Radical Polymerization (ATRP). core.ac.uk In this approach, a polysiloxane can first be synthesized using a difunctional initiator containing chloromethyl groups. This polysiloxane then acts as a macroinitiator for the ATRP of a second monomer, such as styrene (B11656) or methyl methacrylate, leading to the formation of an ABA-type triblock copolymer. core.ac.ukcmu.edu This method allows for the precise control over the molecular weight and architecture of the resulting block copolymer.
Table 2: Representative Scheme for Block Copolymer Synthesis via ATRP using a Chloromethyl-Functionalized Polysiloxane Macroinitiator
| Step | Description | Reactants | Product |
| 1 | Synthesis of Macroinitiator | Dichloromethyl-terminated polysiloxane | Polysiloxane with terminal chloromethyl groups |
| 2 | Atom Transfer Radical Polymerization (ATRP) | Polysiloxane macroinitiator, second monomer (e.g., styrene), catalyst system (e.g., CuBr/ligand) | ABA triblock copolymer (e.g., Polystyrene-b-polydimethylsiloxane-b-polystyrene) |
Silsesquioxanes are a class of organosilicon compounds with a cage-like or ladder-like structure. sciencesconf.org They possess a unique combination of organic and inorganic properties, making them attractive for applications in areas such as coatings, resins, and nanocomposites. This compound can be incorporated into silsesquioxane frameworks to introduce specific functionalities.
The formation of silsesquioxane frameworks typically involves the hydrolysis and condensation of trifunctional silane (B1218182) precursors (RSiX₃). While this compound is a difunctional silane, it can be co-condensed with trifunctional silanes to be incorporated into the silsesquioxane structure. The butenyl and chloromethyl groups would then be displayed on the surface of the silsesquioxane cage, providing reactive sites for further functionalization or for creating hybrid materials. For example, the butenyl groups could be used for cross-linking reactions, while the chloromethyl groups could be modified to introduce other desired properties. nih.goviipseries.org
Functionalization of Surfaces and Hybrid Organic-Inorganic Materials
The dual reactivity of this compound makes it an excellent candidate for the modification of surfaces and the synthesis of hybrid organic-inorganic materials. The silane portion of the molecule can be anchored to hydroxyl-bearing surfaces, such as silica (B1680970) and other metal oxides, while the butenyl and chloromethyl groups provide handles for subsequent functionalization.
The butenyl group can undergo hydrosilylation reactions, which are instrumental in forming stable silicon-carbon bonds. This reaction can be employed to graft the silane onto a surface that has been pre-functionalized with silicon hydrides. Alternatively, the butenyl group can be utilized in other addition reactions, such as radical additions or olefin metathesis, to introduce a wide array of organic functionalities.
The chloromethyl group is a versatile electrophilic center that can readily react with a variety of nucleophiles. This allows for the introduction of functional groups such as amines, thiols, and cyanides, thereby tailoring the surface properties for specific applications. For instance, the reaction with a tertiary amine can lead to the formation of a quaternary ammonium (B1175870) salt, imparting a positive charge to the surface, which can be useful for applications in ion exchange or as an antimicrobial surface.
The ability to functionalize surfaces with this silane has led to the development of novel hybrid organic-inorganic materials. These materials combine the robustness and thermal stability of the inorganic support with the chemical reactivity and functionality of the organic layer.
Table 1: Surface Functionalization Reactions with this compound
| Functional Group | Reagent/Reaction Type | Resulting Surface Functionality | Potential Application |
| Butenyl | Hydrosilylation | Alkylsilane | Hydrophobic coatings |
| Butenyl | Thiol-ene click reaction | Thioether | Biomolecule immobilization |
| Chloromethyl | Amination | Amine | Catalyst support |
| Chloromethyl | Thiolation | Thiol | Heavy metal scavenging |
| Chloromethyl | Quaternization | Quaternary Ammonium Salt | Antimicrobial surfaces |
Precursor for Catalytic Systems
The unique chemical handles of this compound make it a valuable precursor for the synthesis of supported catalysts. The immobilization of homogeneous catalysts onto solid supports is a critical strategy to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. snc.edu
The silane can be first anchored to a solid support, such as silica gel, through its dimethylsilane (B7800572) moiety. The pendant butenyl or chloromethyl groups can then be used to covalently attach a catalytically active species. For example, the chloromethyl group can react with a ligand containing a nucleophilic site, such as a phosphine or an amine, which can then coordinate to a metal center. This approach allows for the precise positioning of the catalyst on the support.
Alternatively, the butenyl group can be used to attach the catalyst. For instance, a hydrosilylation reaction with a catalyst precursor containing a Si-H bond can be employed. This method provides a stable linkage between the support and the catalyst.
The use of this compound as a linker for catalyst immobilization offers several advantages. The length and flexibility of the butenyl chain can be tailored to optimize the accessibility of the catalytic sites. Furthermore, the bifunctional nature of the silane allows for the potential creation of multifunctional supported catalysts, where one group anchors the catalyst and the other is used to modify the local environment of the catalytic center.
Table 2: Strategies for Catalyst Immobilization using this compound
| Functional Group Utilized | Immobilization Strategy | Example Catalyst Type |
| Chloromethyl | Nucleophilic substitution with a ligand | Transition metal complexes |
| Butenyl | Hydrosilylation with a catalyst precursor | Platinum group metal catalysts |
| Chloromethyl and Butenyl | Sequential functionalization | Multifunctional catalysts |
Mechanistic and Computational Investigations of Reactions Involving But 3 Enyl Chloromethyl Dimethylsilane
Mechanistic Elucidation of Key Transformations
The reactivity of but-3-enyl-(chloromethyl)-dimethylsilane is dictated by its distinct functional components. Mechanistic studies would likely focus on transformations involving the silicon center, the butenyl group, and the reactive chloromethyl moiety.
Detailed Studies of Si-H Bond Activation Processes
While this compound does not possess a Si-H bond, its reactions can be mechanistically analogous to processes that involve Si-H bond activation. For instance, in reactions catalyzed by transition metals, the silicon center can interact with the metal, leading to transformations that are mechanistically related to Si-H activation.
Transition metal complexes are known to activate Si-H bonds through several mechanisms, including oxidative addition, σ-bond metathesis, and frustrated Lewis pair (FLP) chemistry. researchgate.netrsc.org In the context of this compound, a transition metal could coordinate to the butenyl double bond and subsequently interact with the silicon center or the chloromethyl group. Mechanistic studies would aim to elucidate the nature of these interactions and the subsequent reaction pathways.
Key research findings in the broader field of Si-H bond activation that could be relevant include:
Ruthenium-Thiolate Complexes: In-depth studies on ruthenium(II) thiolate complexes have shown that Si-H bond activation can proceed via a reversible heterolytic splitting across the Ru-S bond without a change in the metal's oxidation state. This generates a ruthenium(II) hydride and a sulfur-stabilized silicon cation. rsc.org Similar cooperative activation mechanisms could be envisioned for this compound where a suitable ligand on a metal center assists in the activation of a Si-C or C-Cl bond.
Borane Catalysis: Electron-deficient boranes like B(C₆F₅)₃ can catalytically activate Si-H bonds, facilitating various reduction processes. researchgate.net The interaction involves the formation of a borane-hydrosilane adduct, leading to hydride transfer. While not directly applicable, this highlights the role of Lewis acids in activating silicon-containing compounds.
Investigations into the reactions of this compound with transition metal complexes would likely involve spectroscopic techniques (NMR, IR) to identify intermediates and kinetic studies to determine reaction orders and activation parameters, thereby piecing together the operative mechanism.
Investigation of 1,2-Metallate Rearrangements and Related Processes
The butenyl group in this compound makes it a potential substrate for reactions involving 1,2-metallate rearrangements, particularly if the double bond is first transformed into a vinylmetallic species. 1,2-metallate rearrangements are fundamental transformations in organoboron and organosilicon chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high stereocontrol. nih.gov
In a hypothetical scenario, if the butenyl group were converted to a vinyllithium (B1195746) or a vinyl Grignard reagent, subsequent reaction with an electrophile could trigger a 1,2-migration of one of the methyl groups or the chloromethyl group from the silicon atom to the adjacent carbon. However, a more plausible pathway involves the reaction of the intact allylsilane moiety. Allylsilanes are known to participate in reactions that can be mechanistically viewed as related to 1,2-metallate shifts, especially in the context of conjunctive cross-coupling reactions. nih.gov
Key research findings on 1,2-metallate rearrangements that provide a framework for understanding potential reactions of this compound include:
Electrophile-Induced Migrations: The 1,2-migration of groups from a tetracoordinated boronate complex can be induced by an electrophile activating a C=C double bond. researchgate.net A similar principle could apply to the butenyl group, where coordination of an electrophile to the double bond could facilitate a rearrangement at the silicon center.
Stereochemical Control: 1,2-metallate rearrangements often proceed with a high degree of stereocontrol, allowing for the synthesis of enantioenriched products. nih.govnih.gov Studies on chiral allylsilanes have demonstrated that remote functional groups can influence the diastereoselectivity of their reactions. nih.gov
Mechanistic investigations in this area would focus on identifying the key intermediates, such as the "ate" complex equivalent for silicon, and understanding the factors that control the migratory aptitude of the different groups attached to the silicon atom.
Stereochemical Control and Origins of Enantioselectivity and Diastereoselectivity
The stereochemical outcome of reactions involving this compound would be a critical area of investigation. The prochiral silicon center and the butenyl group offer multiple possibilities for stereoselective transformations.
For instance, in a metal-catalyzed reaction, the coordination of the catalyst to the butenyl group can be enantioselective if a chiral ligand is employed. Subsequent transformations would then proceed with the stereochemistry set in this initial step. The diastereoselectivity of reactions, such as cyclizations involving both the butenyl and chloromethyl groups, would depend on the transition state geometries, which are influenced by steric and electronic factors.
Relevant research findings include:
Remote Stereocontrol: Studies on functionalized allylmetal reagents have shown that heteroatom substituents at positions remote from the reacting center can effectively control the stereochemical outcome of reactions with aldehydes. researchgate.net This principle of remote stereocontrol could be applicable to derivatives of this compound.
Palladium-Catalyzed Allylic Functionalization: The palladium-catalyzed functionalization of allylic alcohols provides a route to regio- and stereodefined allylsilanes. organic-chemistry.orgacs.orgnih.gov The mechanism often involves the formation of a π-allylpalladium intermediate, and the stereochemical outcome is determined by the mode of nucleophilic attack (syn or anti).
Experimental techniques such as chiral chromatography and NMR spectroscopy (e.g., NOE experiments) would be essential for determining the stereochemistry of the products. These experimental results would then be rationalized through computational modeling of the transition states.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides invaluable tools for understanding the mechanisms of reactions involving complex molecules like this compound. Density Functional Theory (DFT) is a particularly powerful method for these types of investigations.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates
DFT calculations can be used to map out the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and intermediates, and the calculation of activation energies and reaction enthalpies. pku.edu.cnrsc.org
For example, in a hypothetical intramolecular cyclization reaction, DFT could be used to:
Model the initial coordination of a catalyst to the butenyl group.
Calculate the energy barrier for the nucleophilic attack of the double bond onto the chloromethyl group (or a derivative thereof).
Compare different possible reaction pathways to determine the most favorable one.
Analyze the geometries of the transition states to understand the origins of stereoselectivity.
| Computational Method | Application to this compound Reactions | Expected Insights |
| DFT (e.g., B3LYP) | Geometry optimization of reactants, products, intermediates, and transition states. | Provides structural information and relative energies. |
| Frequency Calculations | Characterization of stationary points (minima or transition states) and calculation of zero-point vibrational energies. | Confirms the nature of calculated structures and provides thermal corrections to energies. |
| Intrinsic Reaction Coordinate (IRC) Calculations | Following the reaction path downhill from a transition state. | Confirms that a transition state connects the correct reactants and products. |
| Solvation Models (e.g., PCM, SMD) | To account for the effect of the solvent on the reaction energetics. | Provides more realistic energy profiles for reactions performed in solution. |
Conformational Analysis and Electronic Structure Studies
The reactivity of this compound is also influenced by its conformational preferences and electronic structure. Computational methods can provide detailed insights into these aspects.
A conformational analysis would identify the low-energy conformers of the molecule. This is important because the starting conformation can significantly affect the activation energy of a reaction. For example, a cyclization reaction would be more favorable from a conformer where the butenyl and chloromethyl groups are in close proximity.
Electronic structure analysis, such as Natural Bond Orbital (NBO) analysis, can reveal information about the charge distribution and orbital interactions within the molecule. This can help to explain the reactivity of different sites. For instance, it could quantify the electrophilicity of the carbon atom in the chloromethyl group and the nucleophilicity of the butenyl double bond.
| Analysis Method | Information Gained for this compound | Relevance to Reactivity |
| Conformational Search | Identification of stable conformers and their relative energies. | Determines the population of reactive conformers. |
| NBO Analysis | Atomic charges, orbital occupancies, and donor-acceptor interactions. | Explains the electronic factors governing reactivity and bonding. |
| Frontier Molecular Orbital (FMO) Analysis | Energies and shapes of the HOMO and LUMO. | Predicts the sites of nucleophilic and electrophilic attack. |
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of "But-3-enyl-(chloromethyl)-dimethylsilane," offering precise insights into its atomic arrangement and electronic environment. High-resolution one-dimensional and multidimensional NMR experiments are employed for a comprehensive analysis.
High-resolution ¹H (proton), ¹³C (carbon-13), and ²⁹Si (silicon-29) NMR spectra provide fundamental information for the structural verification of "this compound." Each spectrum reveals distinct signals corresponding to the unique chemical environments of the respective nuclei within the molecule.
Dimethylsilyl Protons: A singlet peak corresponding to the six protons of the two methyl groups directly attached to the silicon atom.
Chloromethyl Protons: A singlet peak for the two protons of the chloromethyl group, shifted downfield due to the electron-withdrawing effect of the chlorine atom.
Butenyl Group Protons: A set of multiplets for the protons of the but-3-enyl group, including the terminal vinyl protons and the methylene (B1212753) protons adjacent to the silicon and the double bond.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and bonding environment. libretexts.org
Dimethylsilyl Carbons: A signal for the methyl carbons attached to the silicon.
Chloromethyl Carbon: A signal for the carbon of the chloromethyl group, influenced by the attached chlorine.
Butenyl Group Carbons: Four distinct signals corresponding to the four carbon atoms of the butenyl chain, including the two sp² hybridized carbons of the double bond.
²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for confirming the environment around the silicon atom. huji.ac.il The chemical shift of the silicon nucleus is sensitive to the nature of the substituents attached to it. For "this compound," a single resonance is expected, with a chemical shift characteristic of a silicon atom bonded to two methyl groups, a chloromethyl group, and a butenyl group. The typical chemical shift range for tetracoordinated silicon compounds is broad, allowing for clear distinction of different silicon environments. pascal-man.comunige.ch
Predicted NMR Data Tables:
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Si-CH₃ | 0.1 - 0.3 | s | 6H |
| Si-CH₂-Cl | 2.6 - 2.8 | s | 2H |
| Si-CH₂-CH₂- | 1.5 - 1.7 | m | 2H |
| -CH₂-CH=CH₂ | 2.0 - 2.2 | m | 2H |
| -CH=CH₂ (trans) | 4.9 - 5.1 | m | 1H |
| -CH=CH₂ (cis) | 4.8 - 5.0 | m | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Si-CH₃ | -2.0 - 0.0 |
| Si-CH₂-Cl | 28.0 - 30.0 |
| Si-CH₂-CH₂- | 18.0 - 20.0 |
| -CH₂-CH=CH₂ | 25.0 - 27.0 |
| -CH=CH₂ | 114.0 - 116.0 |
Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound
| Silicon | Predicted Chemical Shift (ppm) |
|---|
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within "this compound," multidimensional NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals couplings between protons that are on adjacent carbons. For the butenyl group, COSY would show correlations between the protons of the Si-CH₂ and -CH₂-CH=CH₂ groups, as well as between the allylic and vinylic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It is instrumental in assigning the ¹³C NMR signals based on the already assigned ¹H NMR signals. For example, the proton signal of the chloromethyl group would correlate with its corresponding carbon signal.
Quantitative NMR (qNMR) can be utilized to monitor the progress of reactions involving "this compound" and to determine the ratio of products in a mixture. By integrating the signals of specific protons or carbons relative to a known internal standard, the concentration of the compound can be accurately determined. acs.orgnih.gov This is particularly useful in studying the kinetics of reactions where "this compound" is a reactant or to assess the purity of the synthesized compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound," as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "this compound" with high confidence, distinguishing it from other compounds with the same nominal mass. The exact mass can be compared to the theoretical mass calculated from the isotopic masses of the constituent atoms.
Upon ionization in the mass spectrometer, the molecular ion of "this compound" can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. nih.gov The fragmentation of organosilanes is often characterized by cleavages of bonds adjacent to the silicon atom.
Plausible Fragmentation Pathways:
Loss of a methyl radical (•CH₃): A common fragmentation pathway for dimethylsilyl compounds, leading to a fragment ion with a mass 15 units less than the molecular ion.
Loss of the butenyl group (•C₄H₇): Cleavage of the Si-C bond of the butenyl group would result in a fragment ion corresponding to the (chloromethyl)dimethylsilyl cation.
Loss of the chloromethyl radical (•CH₂Cl): This would lead to the formation of the but-3-enyldimethylsilyl cation.
McLafferty-type rearrangements: The butenyl chain could potentially undergo rearrangements, leading to characteristic fragment ions.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |
|---|---|---|
| [M - CH₃]⁺ | [(CH₃)(CH₂Cl)Si(C₄H₇)]⁺ | 147 |
| [M - C₄H₇]⁺ | [(CH₃)₂Si(CH₂Cl)]⁺ | 107 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample mixture. The gas chromatograph separates volatile and thermally stable compounds based on their differential partitioning between a stationary phase and a mobile gas phase. As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.
In the context of "this compound," GC-MS would be an essential tool for several analytical applications. It could be employed to assess the purity of a synthesized batch by separating the target compound from any unreacted starting materials, byproducts, or residual solvents. The retention time, the time it takes for the compound to travel through the GC column, would be a characteristic parameter under specific chromatographic conditions.
Following separation, the mass spectrometer would provide structural information. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ions. The fragmentation pattern is predictable based on the compound's structure; characteristic fragments would likely arise from the cleavage of the silicon-chloromethyl bond, the silicon-butenyl bond, and the loss of methyl groups. Analysis of these fragments would allow for the confirmation of the compound's identity.
Despite the theoretical applicability of this technique, a search of scientific databases and literature reveals no publicly available GC-MS data, such as specific retention times or mass spectra, for this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser) and provides information about vibrational modes that cause a change in molecular polarizability.
For this compound, both techniques would yield a unique vibrational spectrum, or "fingerprint," that could be used for structural confirmation. Key vibrational modes that would be expected are:
C-H stretching and bending: Vibrations associated with the methyl (CH₃) and methylene (CH₂) groups on the silicon atom, as well as the C-H bonds in the butenyl group.
C=C stretching: A characteristic peak for the double bond in the butenyl group, typically appearing around 1640 cm⁻¹.
Si-C stretching: Vibrations corresponding to the silicon-methyl and silicon-butenyl bonds.
C-Cl stretching: A peak associated with the chloromethyl group.
Si-CH₂ stretching: The vibration of the silicon to methylene bond in the chloromethyl group.
By analyzing the positions, intensities, and shapes of the peaks in the IR and Raman spectra, the presence of these functional groups can be confirmed, verifying the molecular structure. However, no experimentally obtained IR or Raman spectra for this compound are available in the cited scientific literature.
X-ray Diffraction (XRD) for Solid-State Molecular Architecture
X-ray Diffraction (XRD) is the definitive analytical method for determining the detailed three-dimensional arrangement of atoms within a crystalline solid. When a beam of X-rays is directed at a single crystal, the atoms in the crystal lattice diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, it is possible to calculate the precise positions of each atom in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the solid state.
For a compound like this compound, which is a liquid at standard conditions, single-crystal XRD analysis would require growing a suitable crystal, typically at low temperatures. If a crystal could be obtained, XRD would provide unambiguous proof of its molecular structure. It would reveal the exact conformation of the butenyl chain, the tetrahedral geometry around the silicon atom, and the precise measurements of the Si-C, Si-Cl (via the chloromethyl group), and C-Cl bond lengths and angles.
This technique provides the most complete picture of the molecule's solid-state architecture. At present, there are no published crystallographic data or XRD studies for this compound in the Cambridge Structural Database (CSD) or other scientific repositories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
